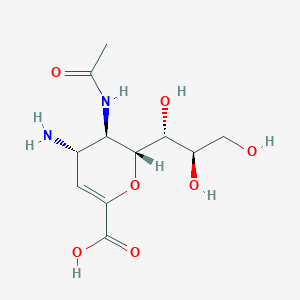
4-氨基-2-脱氧-2,3-脱氢-N-神经氨酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
脱(氨基甲酰胺基)扎那米韦是扎那米韦的衍生物,扎那米韦是一种抗病毒药物,用于治疗和预防由甲型和乙型流感病毒引起的流感。
科学研究应用
脱(氨基甲酰胺基)扎那米韦有几种科学研究应用,包括:
化学: 它被用作模型化合物来研究乙酰胺的反应性和稳定性。
生物学: 它用于研究以了解抗病毒化合物与病毒蛋白的相互作用。
医学: 它因其潜在的抗病毒活性和治疗应用而被研究。
工业: 它用于开发新的抗病毒药物和制剂.
作用机制
脱(氨基甲酰胺基)扎那米韦通过抑制神经氨酸酶的活性来发挥作用,神经氨酸酶是一种存在于流感病毒表面的酶。 通过与神经氨酸酶的活性位点结合,该化合物阻止了新的病毒颗粒从感染细胞中释放,从而限制了病毒的传播 .
生化分析
Biochemical Properties
4-Amino-2-deoxy-2,3-dehydro-n-neuraminic acid plays a crucial role in biochemical reactions. It is known to interact with neuraminidases, a type of enzyme found in influenza viruses . The compound binds to these enzymes, potentially influencing their activity .
Cellular Effects
The effects of 4-Amino-2-deoxy-2,3-dehydro-n-neuraminic acid on cells are profound. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, 4-Amino-2-deoxy-2,3-dehydro-n-neuraminic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is known to bind isosterically to 2,3-didehydro-2-deoxy-N-acetylneuraminic acid (DANA), a transition state analog inhibitor of influenza virus neuraminidase .
Dosage Effects in Animal Models
The effects of 4-Amino-2-deoxy-2,3-dehydro-n-neuraminic acid vary with different dosages in animal models. Studies have shown that it can reduce latency to first seizure and increase seizure duration in a rat model of potassium-induced seizures
Metabolic Pathways
4-Amino-2-deoxy-2,3-dehydro-n-neuraminic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels . The specific pathways it is involved in are still being studied.
Transport and Distribution
The transport and distribution of 4-Amino-2-deoxy-2,3-dehydro-n-neuraminic acid within cells and tissues are complex processes. It is believed to interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of 4-Amino-2-deoxy-2,3-dehydro-n-neuraminic acid and its effects on activity or function are areas of active research. It is possible that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .
准备方法
合成路线和反应条件
脱(氨基甲酰胺基)扎那米韦的合成涉及多个步骤,从前体扎那米韦开始。关键步骤包括从扎那米韦中去除氨基甲酰胺基以生成脱(氨基甲酰胺基)扎那米韦。 反应条件通常涉及使用特定试剂和催化剂来促进氨基甲酰胺基的去除 .
工业生产方法
脱(氨基甲酰胺基)扎那米韦的工业生产遵循类似的合成路线,但规模更大。该工艺涉及优化反应条件,以确保最终产品的产率高且纯度高。 这可能包括使用先进技术,例如连续流动反应器和自动化合成系统,以提高效率和可扩展性 .
化学反应分析
反应类型
脱(氨基甲酰胺基)扎那米韦经历各种化学反应,包括:
氧化: 此反应涉及向化合物中添加氧或从化合物中去除氢。
还原: 此反应涉及向化合物中添加氢或从化合物中去除氧。
取代: 此反应涉及用另一个官能团取代一个官能团。
常用试剂和条件
这些反应中常用的试剂包括氧化剂(例如,高锰酸钾)、还原剂(例如,硼氢化钠)和用于取代反应的各种亲核试剂。 反应条件(如温度、压力和溶剂)经过优化,以实现所需的转化 .
主要产物
从这些反应中形成的主要产物取决于所使用的具体反应条件和试剂。 例如,脱(氨基甲酰胺基)扎那米韦的氧化可能会生成氧化的衍生物,而还原可能会生成具有不同官能团的还原的衍生物 .
相似化合物的比较
脱(氨基甲酰胺基)扎那米韦类似于其他神经氨酸酶抑制剂,如扎那米韦和奥司他韦。 由于缺少氨基甲酰胺基,它的结构是独一无二的。 这种结构差异可能会影响它与神经氨酸酶的结合亲和力和抑制活性 .
类似化合物列表
- 扎那米韦
- 奥司他韦
- RWJ-270201
属性
CAS 编号 |
130525-62-1 |
|---|---|
分子式 |
C11H18N2O7 |
分子量 |
290.27 g/mol |
IUPAC 名称 |
(2R,4S)-3-acetamido-4-amino-2-[(1S,2S)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C11H18N2O7/c1-4(15)13-8-5(12)2-7(11(18)19)20-10(8)9(17)6(16)3-14/h2,5-6,8-10,14,16-17H,3,12H2,1H3,(H,13,15)(H,18,19)/t5-,6-,8?,9-,10+/m0/s1 |
InChI 键 |
NKENBBIXEGPQLS-FHSOLVJLSA-N |
SMILES |
CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)N |
手性 SMILES |
CC(=O)NC1[C@H](C=C(O[C@H]1[C@H]([C@H](CO)O)O)C(=O)O)N |
规范 SMILES |
CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)N |
Key on ui other cas no. |
130525-62-1 |
同义词 |
5-(Acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-D-glycero-D-galacto-non-2-enonic Acid; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















